

A Comprehensive Technical Guide to 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(Diphenylphosphino)benzoic acid	
Cat. No.:	B100216	Get Quote

This technical guide provides an in-depth overview of **2-(Diphenylphosphino)benzoic acid**, a versatile organophosphorus compound widely utilized in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Core Properties and Data

2-(Diphenylphosphino)benzoic acid, also known as (2-Carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2][3][4] It is a bifunctional molecule featuring both a carboxylic acid and a phosphine group, which imparts its unique reactivity and utility as a ligand and a synthetic intermediate.

Quantitative Data Summary

The key quantitative data for **2-(Diphenylphosphino)benzoic acid** are summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Weight	306.30 g/mol	[1][5][6][7]
Molecular Formula	C19H15O2P	[4][5][7][8]
CAS Number	17261-28-8	[1][5][6]
Melting Point	174-181 °C	[6][9][10]
Appearance	White to pale yellow crystals or powder	[1][4]
Purity	≥97%	[1][5][6]
InChI Key	UYRPRYSDOVYCOU- UHFFFAOYSA-N	[4][6][10]
SMILES	OC(=O)c1ccccc1P(c2ccccc2)c 3ccccc3	[4][6][10]

Applications in Research and Development

The unique structure of **2-(Diphenylphosphino)benzoic acid** makes it a valuable reagent in various chemical transformations, particularly in catalysis and pharmaceutical research.

- Homogeneous Catalysis: It serves as a crucial ligand in a multitude of transition metalcatalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Hiyama coupling reactions.[6] Its utility also extends to being a component of catalysts used in industrial processes like the Shell higher olefin process.[2]
- Pharmaceutical and Drug Discovery: This compound is a key building block in the synthesis of bioactive molecules and drug candidates.[3][11] It is employed in the Staudinger reduction, a reaction used for the selective modification of proteins and other biomolecules, which is valuable for studying their function.[3][9] Furthermore, its application in the Mitsunobu reaction allows for the stereospecific inversion of secondary alcohols, a critical transformation in the synthesis of chiral drug molecules.[12][13]



Experimental Protocols

Detailed methodologies for the synthesis and application of **2-(Diphenylphosphino)benzoic acid** are critical for its effective use. Below are protocols for its synthesis.

Synthesis Protocol 1: Hydrolysis of Methyl Ester

This method involves the hydrolysis of a methyl ester precursor.[11]

- Reaction Setup: To a stirring solution of 2-diphenylphosphinoylbenzoic acid methyl ester (1.45 g, 4.53 mmol) in a 1:1 mixture of tetrahydrofuran and water (16 mL), add lithium hydroxide hydrate (4.0 g, 90 mmol) at room temperature.
- Reaction Execution: Heat the resulting mixture to 70°C and stir for 12 hours.
- Work-up and Purification: After cooling the reaction to room temperature, dilute the mixture
 with ethyl acetate. Pour the solution into a 10% citric acid solution. Separate the organic
 layer and concentrate it. Purify the residue by silica gel column chromatography using a 9:1
 mixture of dichloromethane and methanol as the eluent to obtain the final product.

Synthesis Protocol 2: Reaction of Sodium Diphenylphosphide

This is a classical method for preparing the target compound.[2]

- Reagent Preparation: Prepare sodium diphenylphosphide by reacting triphenylphosphine with sodium in liquid ammonia or by reacting chlorodiphenylphosphine with an alkali metal.
 [14]
- Coupling Reaction: React the prepared sodium diphenylphosphide with the sodium salt of 2chlorobenzoic acid.
- Hydrolysis and Isolation: The resulting product is obtained after a hydrolysis step to protonate the carboxylate salt.

Synthesis Protocol 3: Photostimulated SRN1 Reaction

This method provides an alternative route using photostimulation.[15][16]



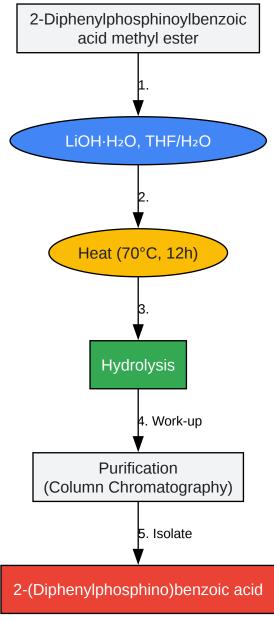
- Reaction Conditions: The synthesis is achieved through a photostimulated reaction involving an aryl halide and a phosphide nucleophile, proceeding through a radical chain mechanism.
- Initiation: The reaction is typically initiated by UV irradiation in a suitable solvent like liquid ammonia or dimethyl sulfoxide.
- Propagation and Termination: The reaction propagates via a chain of radical and radical anion intermediates until the final product is formed and the chain is terminated.

Visualized Workflow and Pathways

Diagrams are essential for visualizing complex chemical processes. Below are DOT scriptgenerated diagrams illustrating a synthesis pathway and a key reaction application.



Synthesis of 2-(Diphenylphosphino)benzoic acid

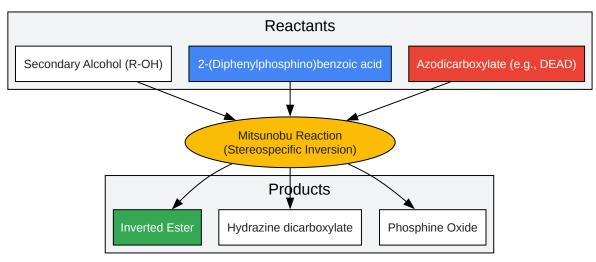


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Caption: Workflow for the synthesis of 2-(Diphenylphosphino)benzoic acid via hydrolysis.



Application in Mitsunobu Reaction



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Caption: Role of **2-(Diphenylphosphino)benzoic acid** in the Mitsunobu reaction.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(Diphenylphosphino)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100216#2-diphenylphosphino-benzoic-acid-molecular-weight]

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